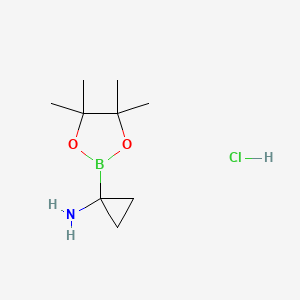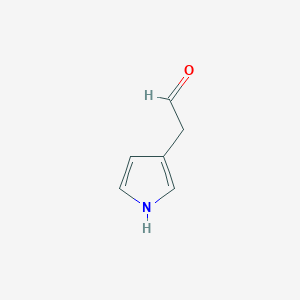
2-(1H-pyrrol-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-3-yl)acetaldehyde is an organic compound featuring a pyrrole ring substituted with an acetaldehyde group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Aldehyde Introduction: An aldehyde group can be introduced at the 3-position on the pyrrole ring through various synthetic routes, including the reaction of 3-aminobenzonitrile with 2,5-hexanedione.
Industrial Production Methods:
- Industrial methods often involve large-scale Paal-Knorr synthesis due to its operational simplicity and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: 2-(1H-pyrrol-3-yl)acetic acid.
Reduction: 2-(1H-pyrrol-3-yl)ethanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1H-pyrrol-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrrol-3-yl)acetaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
2-(2-methyl-1H-pyrrol-3-yl)acetaldehyde: Similar structure but with a methyl group at the 2-position.
2-(1H-pyrrol-2-yl)acetaldehyde: The aldehyde group is at the 2-position instead of the 3-position.
Uniqueness:
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO/c8-4-2-6-1-3-7-5-6/h1,3-5,7H,2H2 |
Clave InChI |
WWDGTICBKIWDPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
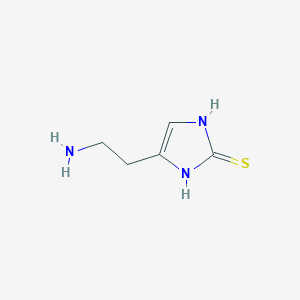
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
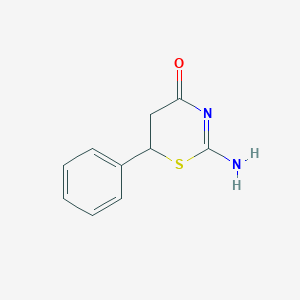
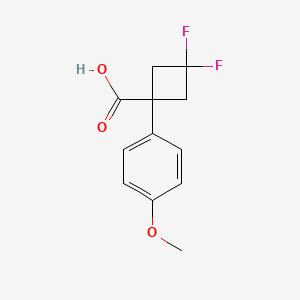

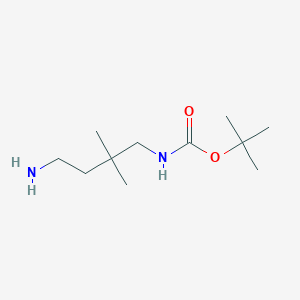
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
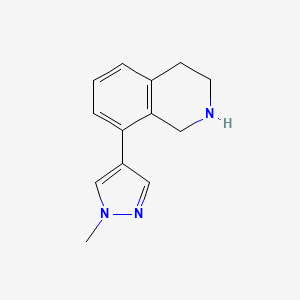
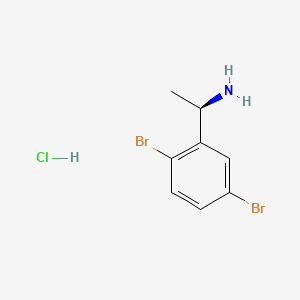
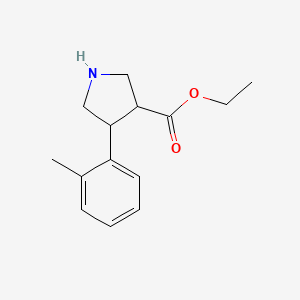
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)

